N-(2,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a pyridine ring substituted with a 6-oxo group, a carboxamide moiety linked to a 2,4-dimethylphenyl group, and a benzyl group at the 1-position bearing a 3-methylphenyl substituent. This structural architecture confers unique physicochemical properties, including enhanced lipophilicity due to the methyl substituents, which may influence its pharmacokinetic profile and biological interactions .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-5-4-6-18(12-15)13-24-14-19(8-10-21(24)25)22(26)23-20-9-7-16(2)11-17(20)3/h4-12,14H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUJYZDTZPNQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound's structure features a dihydropyridine core with various substituents, which contribute to its biological properties. The molecular formula is , and its IUPAC name is as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.43 g/mol |
| InChI | InChI=1S/C22H22N2O2/c1-15-5-4-6-18(10-15)13-24... |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest potent activity, particularly in inhibiting the growth of Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is believed to be mediated through the modulation of signaling pathways involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPK).
Anticancer Activity
This compound has shown promise in preclinical cancer studies. It induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways.
- Receptor Modulation : It modulates receptors associated with pain and inflammation.
- Gene Expression Regulation : The compound influences gene expression related to cell survival and apoptosis.
Case Studies
Several studies highlight the compound's potential therapeutic applications:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively reduced bacterial load in infected animal models, supporting its use as a novel antimicrobial agent.
- Anti-inflammatory Research : In a controlled trial involving inflammatory bowel disease models, treatment with the compound resulted in a significant reduction in inflammation markers compared to controls.
- Cancer Research : A recent publication in Cancer Letters reported that administration of the compound led to a marked decrease in tumor size in xenograft models of breast cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with analogs sharing the dihydropyridine carboxamide core but differing in substituents. Key examples include:
Table 1: Structural and Functional Comparison of Dihydropyridine Carboxamide Derivatives
Key Findings:
Halogenated Analogs: Compounds with chlorine or fluorine (e.g., ) exhibit higher electronegativity and metabolic stability, often correlating with antimicrobial or anticancer activities .
Synthetic Feasibility :
- Yields for dihydropyridine carboxamides vary significantly based on substituents. For example, analogs with cyclopropylcarbamoyl groups (e.g., compound 8 in ) show lower yields (23%) due to steric hindrance, while simpler methyl/fluorine derivatives may achieve higher purity .
Biological Activity :
- While the target compound’s specific activities are undefined, structurally related dihydropyridines demonstrate calcium channel modulation (e.g., ), enzyme inhibition (e.g., ), and receptor interactions (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
